Product packaging for (S)-2-Amino-2-(4-methoxyphenyl)ethanol(Cat. No.:CAS No. 191109-48-5)

(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No.: B3040345
CAS No.: 191109-48-5
M. Wt: 167.2 g/mol
InChI Key: OZNSMUSCZYUFHD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Importance of Enantiopure Vicinal Amino Alcohols

Enantiopure vicinal amino alcohols are indispensable building blocks and catalysts in the synthesis of complex molecules. rsc.orgresearchgate.net Their prevalence in nature and medicine underscores their fundamental role in biological processes and drug design.

The structural motif of a vicinal amino alcohol is a key feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and other bioactive molecules. rsc.orgresearchgate.net This includes vital medicines such as antibiotics, neurotransmitters, and β-adrenergic blockers. nih.govacs.org The precise three-dimensional structure of these compounds is often crucial for their biological activity, making the synthesis of single-enantiomer forms a primary objective for medicinal chemists.

Beyond their presence in final products, enantiopure vicinal amino alcohols are highly valued as intermediates and reagents in asymmetric synthesis. rsc.orgwestlake.edu.cnacs.org They serve as:

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts that can induce stereoselectivity in a variety of chemical transformations. westlake.edu.cnrsc.org This approach is fundamental to creating other chiral molecules efficiently.

Chiral Auxiliaries: By temporarily attaching a chiral amino alcohol to a substrate, it can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse. nih.govacs.org

Organocatalysts: Some β-amino alcohols can function as metal-free catalysts, promoting reactions through mechanisms involving hydrogen bonding and the formation of chiral intermediates. rsc.org

The synthesis of these crucial compounds has been a significant focus in synthetic chemistry, leading to the development of numerous innovative strategies, including asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides. rsc.org

Area of SignificanceDescriptionExamples
Pharmaceuticals & Natural ProductsThe vicinal amino alcohol motif is a core structural feature in many biologically active molecules. rsc.orgresearchgate.netAntibiotics, Antiviral drugs, β-blockers, Alkaloids (e.g., quinine). nih.govacs.orgdiva-portal.org
Asymmetric CatalysisThey are used as chiral ligands for metal-based catalysts to control the stereochemical outcome of reactions. westlake.edu.cnacs.orgEnantioselective addition of dialkylzincs to aldehydes, asymmetric C-H amination. nih.gov
Chiral AuxiliariesTemporarily incorporated into a molecule to direct a stereoselective reaction. nih.govSynthesis of enantiomerically pure carboxylic acids and amino acids. nih.gov
Chiral Building BlocksServe as versatile starting materials for the synthesis of complex, enantiopure target molecules. researchgate.netUsed in the synthesis of phenylethanolamines and 2-phenylglycinols. nih.govacs.org

Overview of (S)-2-Amino-2-(4-methoxyphenyl)ethanol within Chiral Chemical Space

This compound belongs to the family of chiral β-amino alcohols and is a valuable entity in the world of chiral building blocks. Its structure is characterized by a stereogenic center bearing both an amino group and a hydroxyl group, with a 4-methoxyphenyl (B3050149) substituent. This particular arrangement of functional groups makes it a highly useful synthon for further chemical elaboration.

The key structural features of this compound contribute to its utility:

Chirality: The defined (S)-configuration at the stereocenter allows for its use in the synthesis of other enantiomerically pure compounds.

Functionality: The presence of a primary amine and a primary alcohol offers two reactive sites for a wide range of chemical modifications.

Aromatic Group: The 4-methoxyphenyl group provides a rigid scaffold and can influence the reactivity and selectivity of reactions through electronic and steric effects. The methoxy (B1213986) group is a well-known electron-donating group, which can modulate the electronic properties of the aromatic ring.

As a member of the β-amino alcohol class, this compound can be envisioned as a precursor for more complex chiral ligands or as a building block for pharmaceutical targets. Its structural similarity to other catalytically active amino alcohols suggests its potential application in asymmetric transformations, such as the enantioselective alkylation of aldehydes. The strategic placement of its functional groups allows it to form stable complexes with metals, positioning it as a candidate for the development of novel chiral catalysts. alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B3040345 (S)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 191109-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSMUSCZYUFHD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Amino 2 4 Methoxyphenyl Ethanol and Its Enantiomers

De Novo Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (S)-2-Amino-2-(4-methoxyphenyl)ethanol is achievable through several distinct catalytic strategies. These methods generate the required stereocenter through the use of chiral catalysts or reagents, starting from achiral or prochiral precursors.

Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, syn-selective conversion of olefins into 1,2-amino alcohols. organic-chemistry.orgresearchgate.net The logical precursor for the target molecule via this route is 4-methoxystyrene (B147599). The reaction utilizes a catalytic amount of osmium tetroxide in conjunction with a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The nitrogen and oxygen atoms are delivered across the double bond in a concerted, syn-fashion from an N-halo carbamate, sulfonamide, or amide salt. organic-chemistry.org

Research on the asymmetric aminohydroxylation of various styrene (B11656) derivatives has shown that 4-methoxy-substituted styrene is an excellent substrate for this transformation, yielding the corresponding amino alcohol with high enantioselectivity (≥96% ee). rsc.org The regioselectivity of the addition, which determines whether the amino group attaches to the benzylic or terminal carbon, can be influenced by the choice of ligand and the nitrogen source. organic-chemistry.org For styrenes, the nitrogen atom preferentially adds to the benzylic position, yielding the desired product architecture.

Table 1: Representative Conditions for Asymmetric Aminohydroxylation of 4-Methoxystyrene Data is representative of typical Sharpless AA reactions for styrene derivatives.

OlefinNitrogen SourceLigandOsmium SourceYield (%)ee (%)
4-MethoxystyreneCbzNHCl(DHQ)₂-PHALK₂OsO₂(OH)₄High>96
4-MethoxystyreneTsN(Na)Cl(DHQD)₂-PHALK₂OsO₂(OH)₄High>96

Aminolysis of Epoxides with Enantiocontrol

A classic and reliable method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. To achieve enantiocontrol, this strategy begins with an enantiomerically pure epoxide. For the synthesis of this compound, the required intermediate is (S)-2-(4-methoxyphenyl)oxirane. This chiral epoxide can be synthesized through various methods, including the Sharpless asymmetric epoxidation of an allyl alcohol precursor or, more directly, through the kinetic resolution of racemic 2-(4-methoxyphenyl)oxirane (B1607123) using a chiral epoxide hydrolase.

Once the enantiopure epoxide is obtained, its ring is opened by an amine source, such as ammonia (B1221849) or a protected amine equivalent. The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center. The aminolysis of styrene oxide derivatives is highly regioselective, with the nucleophile preferentially attacking the more electrophilic benzylic carbon. Therefore, the reaction of (S)-2-(4-methoxyphenyl)oxirane with ammonia would yield (R)-2-Amino-2-(4-methoxyphenyl)ethanol. To obtain the desired (S)-enantiomer, one must start with the (R)-epoxide.

Table 2: Two-Step Synthesis via Enantioselective Epoxide Opening

StepReactionReagentsProduct Stereochemistry
1Asymmetric Epoxidation4-Methoxystyrene, Oxidant, Chiral Catalyst(R)-2-(4-methoxyphenyl)oxirane
2Aminolysis(R)-2-(4-methoxyphenyl)oxirane, NH₃This compound

Ring-Opening Reactions of Aziridines

Analogous to the epoxide route, the ring-opening of chiral aziridines provides another pathway to the target amino alcohol. scispace.com This methodology requires the initial synthesis of a chiral aziridine (B145994), specifically (S)-2-(4-methoxyphenyl)aziridine. Chiral aziridines can be prepared from the corresponding amino alcohols (the Wenker synthesis and its modifications), but for a de novo approach, they can be accessed from olefins like 4-methoxystyrene through various aziridination reactions. organic-chemistry.org

Once the chiral N-activated aziridine (e.g., N-tosyl or N-nosyl) is formed, its ring can be opened. To obtain the amino alcohol, a reductive ring-opening is required. This can be achieved using a reducing agent that delivers a hydride to one of the ring carbons while cleaving the C-N bond. More commonly, the aziridine is opened with an oxygen nucleophile (e.g., water or acetate) at the benzylic carbon, followed by removal of the N-protecting group. This process also occurs with inversion of configuration. Therefore, opening of an (S)-aziridine with an oxygen nucleophile would lead to the (R)-amino alcohol derivative. Alternatively, direct reductive ring-opening using reagents like lithium aluminum hydride can cleave a C-N bond to afford the corresponding amine, though this is more common for producing 1,2-diamines or other derivatives. A more controlled approach involves hydrogenolysis (e.g., H₂, Pd/C) of an N-benzyl aziridine derivative, which can cleave the C-N bond to afford the amine. scispace.com

Radical Decarboxylative Coupling Strategies

Modern synthetic chemistry has seen the emergence of powerful radical-based C-C and C-X bond-forming reactions. Radical decarboxylative coupling offers a novel disconnection for synthesizing amino alcohols. mdpi.com In one plausible scenario, this involves the coupling of an α-amino radical, generated from the decarboxylation of an amino acid derivative, with a suitable carbonyl compound. researchgate.net

For instance, an N-protected glycine (B1666218) derivative can be converted into a redox-active ester (such as an N-hydroxyphthalimide ester). Under visible-light photoredox catalysis, this ester can undergo single-electron reduction and subsequent fragmentation to release CO₂ and generate a nucleophilic α-amino radical. This radical can then add to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). The resulting radical intermediate is then reduced and protonated to afford the protected this compound. The stereochemistry is controlled by a chiral catalyst in the reaction medium. This approach is advantageous as it utilizes readily available amino acids and aldehydes as starting materials. nih.gov

Organocatalytic Enantioselective Reactions

Organocatalysis has become a cornerstone of asymmetric synthesis. The asymmetric Mannich reaction is a prominent organocatalytic method for forming C-C bonds and installing a nitrogen-containing functional group. rsc.orgresearchgate.net To synthesize the target amino alcohol, a Mannich reaction could be performed between an imine derived from 4-methoxybenzaldehyde and a nucleophile generated from an aldehyde or ketone.

For example, an N-protected imine of 4-methoxybenzaldehyde can react with acetone, catalyzed by a chiral primary or secondary amine catalyst like proline. The catalyst forms a chiral enamine with acetone, which then attacks the imine in a stereocontrolled fashion. This yields a β-amino ketone. The subsequent reduction of the ketone functionality provides the desired 1,2-amino alcohol. The diastereoselectivity of the reduction step can be controlled by using appropriate reducing agents. This method allows for the construction of the C-N and C-C bonds in a highly enantioselective manner, often with excellent yields. nih.gov

Table 3: Organocatalytic Mannich/Reduction Sequence

StepReactionElectrophileNucleophile SourceCatalystProduct Intermediate
1Asymmetric MannichN-Boc-4-methoxybenzaldiminePropanal(S)-Prolineβ-Amino aldehyde
2Reductionβ-Amino aldehydeNaBH₄-N-Boc-(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

The asymmetric hydrogenation of prochiral ketones is one of the most efficient and industrially scalable methods for producing chiral alcohols. For the synthesis of this compound, the logical precursor is the corresponding α-amino ketone, 2-amino-1-(4-methoxyphenyl)ethanone, or a protected version thereof. google.com

Ruthenium and rhodium complexes bearing chiral diphosphine ligands, such as BINAP, are highly effective catalysts for this transformation. ethz.ch A particularly successful strategy involves the hydrogenation of an α-phthalimido ketone. The phthalimido group serves as a robust protecting group and effectively coordinates to the metal center, influencing the stereochemical outcome. The hydrogenation of 2-phthalimido-1-(4-methoxyphenyl)ethanone in the presence of a chiral Ru-diphosphine catalyst under hydrogen pressure affords the corresponding N-protected amino alcohol in high conversion and with excellent enantioselectivity. google.com Subsequent removal of the phthalimido group, typically with hydrazine, yields the final product.

Table 4: Asymmetric Hydrogenation of an α-Phthalimido Ketone Precursor Data based on similar substrates reported in the literature. google.com

SubstrateCatalyst SystemSolventH₂ Pressure (psi)Yield (%)ee (%)
2-Phthalimido-1-(4-methoxyphenyl)ethanone[RuCl(p-cymene)((S,S)-TsDACH)]Ethanol (B145695)150>95>99
2-Phthalimido-1-(4-methoxyphenyl)ethanoneRu(OAc)₂((S)-BINAP)Methanol500>95>98

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer powerful and environmentally sustainable alternatives to traditional chemical synthesis for producing chiral compounds. These methods leverage the high stereoselectivity of enzymes to catalyze key transformations, such as the asymmetric reduction of a prochiral ketone to a specific enantiomer of an alcohol.

Enzyme-Catalyzed Asymmetric Reductions

The most direct biocatalytic route to (S)-2-amino-1-(4-methoxyphenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethanone (also known as 4-methoxy-α-aminoacetophenone). This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often sourced from microorganisms like yeast or bacteria, utilize a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to reduce the carbonyl group to a hydroxyl group with high fidelity.

The stereochemical outcome of the reduction is dictated by the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one specific face of the carbonyl to the hydride source. A wide range of KREDs have been developed and screened, offering access to either the (S) or (R) enantiomer of the resulting alcohol, a characteristic often referred to as anti-Prelog or Prelog selectivity, respectively.

For the reduction to be economically viable on a preparative scale, the expensive nicotinamide cofactor must be regenerated in situ. A common strategy is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added in excess. The same enzyme (or a second dehydrogenase) oxidizes the isopropanol to acetone, thereby reducing NADP+ to NADPH and driving the primary reduction forward.

While specific studies detailing the reduction of 2-amino-1-(4-methoxyphenyl)ethanone are not widely available in peer-reviewed literature, extensive research on analogous acetophenone (B1666503) derivatives demonstrates the feasibility and efficiency of this method. For instance, the bioreduction of the closely related 4-methoxy acetophenone has been successfully carried out using various yeast strains, yielding the corresponding (S)-1-(4-methoxyphenyl)ethanol with high enantiomeric excess researchgate.netresearchgate.net. The principles of this bioreduction are directly applicable to the α-amino substituted analogue.

Table 1: Representative Data for Enzyme-Catalyzed Asymmetric Reduction of Acetophenone Analogs
SubstrateBiocatalyst (Enzyme Source)ProductConversion (%)Enantiomeric Excess (ee %)Reference
4-Methoxy AcetophenoneSaccharomyces uvarum P3(S)-1-(4-methoxyphenyl)ethanol>99>99 (S) researchgate.netresearchgate.net
AcetophenoneLactobacillus brevis ADH(S)-1-PhenylethanolHigh>99 (S) researchgate.net
2-ChloroacetophenoneThermoanaerobacter pseudethanolicus SADH Mutant(S)-2-Chloro-1-phenylethanol>99>99 (S) nih.gov

Integrated Biocatalytic and Chemocatalytic Systems

A chemoenzymatic approach combines the strengths of both chemical catalysis and biocatalysis in a single, often streamlined, process. In the context of synthesizing (S)-2-amino-1-(4-methoxyphenyl)ethanol, this could involve the chemical synthesis of the 2-amino-1-(4-methoxyphenyl)ethanone precursor, followed by the highly selective enzymatic reduction step as described above.

More sophisticated integrated systems can perform multiple transformations in one pot. For example, a process could be designed where a biomass-derived precursor is chemically converted to a key intermediate, which is then stereoselectively aminated into the final product using an enzyme like an ω-transaminase csic.es. While a specific integrated system for the target molecule is not explicitly detailed in the literature, the modular nature of these strategies allows for their adaptation to a wide range of valuable chiral amines and amino alcohols nih.gov.

Resolution Strategies for Enantiomeric Purity

When a direct asymmetric synthesis is not feasible or desired, the production of a racemic mixture of the target compound followed by separation of the enantiomers—a process known as chiral resolution—is a widely used and robust alternative.

Classical Chiral Resolution Methods

Classical resolution is a foundational technique in stereochemistry that relies on the physical separation of a racemic mixture. For amino alcohols, which are basic compounds, the most common method is the formation of diastereomeric salts pharmtech.com. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.

Diastereomeric Salt Formation

The reaction between a racemic base (a 1:1 mixture of R- and S-amines) and a pure chiral acid (e.g., the R-acid) results in a mixture of two diastereomeric salts: (R-amine:R-acid) and (S-amine:R-acid). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including different solubilities in a given solvent libretexts.orglibretexts.org. This difference allows for their separation by fractional crystallization.

Typically, one of the diastereomeric salts is less soluble and will preferentially crystallize from the solution. This salt can be isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the enantiomerically pure amine. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Commonly used chiral resolving agents for basic compounds like 2-amino-1-(4-methoxyphenyl)ethanol (B43869) include tartaric acid, O,O'-dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid libretexts.orglibretexts.org. The choice of resolving agent and crystallization solvent is critical and often determined empirically through screening to achieve efficient separation.

Patents describing the production of optically active 2-amino-1-phenylethanol (B123470) derivatives confirm the industrial applicability of this method. For example, a process for the resolution of racemic 2-amino-1-(4-chlorophenyl)ethanol using D-tartaric acid has been reported, demonstrating a practical application of this technique for a structurally analogous compound googleapis.com. Another report notes the resolution of 2-amino-2-(4-methoxyphenyl)acetonitrile, a potential precursor, with tartaric acid derivatives, further supporting the suitability of this class of resolving agents .

Table 2: General Scheme for Diastereomeric Salt Resolution of Racemic 2-amino-1-(4-methoxyphenyl)ethanol
ComponentDescriptionExample
Racemate(R/S)-2-amino-1-(4-methoxyphenyl)ethanolThe starting racemic mixture.
Resolving AgentAn enantiopure chiral acid.(R,R)-Tartaric acid or (R,R)-O,O'-Dibenzoyltartaric acid
SolventA solvent or solvent mixture in which the diastereomeric salts have different solubilities.Methanol, Ethanol, or mixtures with water.
Less Soluble SaltOne of the two diastereomeric salts that preferentially crystallizes.e.g., ((S)-amine:(R,R)-acid) salt
Isolation StepThe crystallized salt is isolated, and the free amine is liberated by treatment with a base.Filtration followed by neutralization with NaOH.

S 2 Amino 2 4 Methoxyphenyl Ethanol As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Application as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a chiral product. The auxiliary is typically removed after the key stereoselective step and can often be recovered for reuse. Amino alcohols like (S)-2-Amino-2-(4-methoxyphenyl)ethanol are common precursors for widely used auxiliaries, such as oxazolidinones. These auxiliaries create a chiral environment around a reactive center, forcing reactions to proceed with a high degree of stereoselectivity.

While the broader class of 2-amino-2-arylethanols is frequently employed in asymmetric synthesis, specific, detailed applications for derivatives of this compound are not extensively documented in readily available scientific literature. The principles of its potential use can be inferred from more common analogs like (S)-phenylglycinol.

Tandem Multicomponent Reactions Employing the Auxiliary

Tandem multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. Chiral auxiliaries can be employed in these reactions to control the stereochemistry of newly formed chiral centers.

Currently, there is a lack of specific published examples detailing the use of an auxiliary derived directly from this compound in tandem MCRs. However, the structural motif is suitable for such applications, where it could be converted into a chiral imine or oxazolidinone to direct the stereoselective addition of other components.

Enantioselective Transformations Mediated by Auxiliary-Derived Intermediates

The most common application for auxiliaries derived from amino alcohols is in enantioselective transformations involving the formation of enolates from N-acyl derivatives. For instance, an oxazolidinone derived from this compound could be acylated and then deprotonated to form a chiral enolate. This enolate would then react with electrophiles, such as alkyl halides or aldehydes, from a sterically hindered face, leading to products with high diastereoselectivity.

Table 1: Hypothetical Diastereoselective Alkylation using an Auxiliary This table is illustrative of expected outcomes based on similar auxiliaries, as specific data for this compound is not available.

Electrophile (R-X) Substrate (N-Acyl Oxazolidinone) Product Diastereomeric Ratio (d.r.)
Benzyl bromide N-propionyl-(S)-4-(4-methoxyphenyl)oxazolidin-2-one >95:5
Iodomethane N-propionyl-(S)-4-(4-methoxyphenyl)oxazolidin-2-one >95:5

Auxiliary-Directed Functionalization Reactions

Beyond enolate chemistry, chiral auxiliaries can direct a variety of functionalization reactions, including cycloadditions and conjugate additions. In a Diels-Alder reaction, an acrylate (B77674) derivative of the auxiliary would present a chiral environment to an incoming diene, controlling the facial selectivity of the [4+2] cycloaddition. Similarly, in Michael additions, the auxiliary would shield one face of a conjugated system, directing the nucleophilic attack to the opposite face.

Design and Evaluation as a Chiral Ligand in Catalysis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. This catalyst can then mediate a wide range of asymmetric reactions, transferring its chirality to the product. The 1,2-amino alcohol structure of this compound makes it an excellent scaffold for bidentate ligands, where both the nitrogen and oxygen atoms can coordinate to a metal.

Ligand Scaffolding for Transition Metal Catalysis

This compound can be modified to create a diverse range of chiral ligands. For example, reaction of the amine with phosphine-containing reagents can yield aminophosphine (B1255530) ligands, while Schiff base condensation with aldehydes can produce N,O-ligands. These ligands are then complexed with transition metals like rhodium, iridium, palladium, or copper to form active catalysts for asymmetric transformations. The electronic properties of the ligand can be tuned by the methoxy (B1213986) group on the phenyl ring, potentially influencing the catalytic activity and selectivity.

Applications in Asymmetric C-C Bond Forming Reactions

Asymmetric carbon-carbon bond formation is fundamental to organic synthesis. Chiral ligands derived from this compound would be suitable for several such reactions. For example, a copper complex of a Schiff base ligand could potentially catalyze the asymmetric conjugate addition of organozinc reagents to enones. A rhodium or iridium complex could be applied in asymmetric hydrogenation or hydroformylation reactions.

Table 2: Potential Applications of Ligands in Asymmetric C-C Bond Formation This table outlines potential applications based on the structural class of the ligand, as specific data for this compound derived ligands is not prevalent.

Reaction Type Metal Ligand Type Expected Enantiomeric Excess (ee)
Conjugate Addition Copper (Cu) Schiff Base (N,O) High
Allylic Alkylation Palladium (Pd) Aminophosphine (N,P) High
Chiral Amine-Catalyzed Additions (e.g., Mannich, Aza-Henry)

The Mannich and aza-Henry (or nitro-Mannich) reactions are powerful carbon-carbon bond-forming methods for the synthesis of enantiomerically enriched β-amino carbonyl compounds and β-nitroamines, respectively. nih.govnih.govbuu.ac.th These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov While direct organocatalysis is one approach, the use of chiral ligands in combination with metal catalysts is a widely employed strategy to achieve high levels of stereocontrol.

Chiral β-amino alcohols, as a class, are effective ligands for metal catalysts used in these transformations. They can coordinate to a metal center, creating a chiral environment that directs the approach of the nucleophile to the imine electrophile. For instance, copper(II) complexes formed in situ with chiral bis(β-amino alcohol) ligands have been shown to be highly effective catalysts for the asymmetric Henry reaction between various aldehydes and nitromethane (B149229). mdpi.com These reactions proceed under mild, base-free conditions and can produce the desired β-nitro alcohol products with excellent yields and enantioselectivity. mdpi.com

The general success of chiral β-amino alcohol-metal complexes in promoting asymmetric Henry reactions is demonstrated in the following representative study.

Table 1: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane Using a Chiral bis(β-Amino Alcohol)-Cu(OAc)₂ Catalyst mdpi.com Reaction conditions: Aldehyde (0.2 mmol), nitromethane (2 mmol), and 20 mol% of the L-Cu(OAc)₂ catalyst complex in ethanol (B145695) at 25 °C for 24 hours.

EntryAldehyde Substituent (R)Yield (%)ee (%)
12-NO₂>9992.1
24-NO₂9488.3
34-Cl8293.2
44-Br7194.6
54-Me7985.2
64-OMe7790.0
Directed Hydroformylation of Allylic Substrates

Asymmetric hydroformylation is a highly atom-economical process that introduces both a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a chiral aldehyde. nih.gov This reaction is of significant industrial importance. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal catalyst, typically rhodium.

The development of ligands for highly regio- and enantioselective hydroformylation has focused primarily on sophisticated bidentate phosphorus-containing molecules, such as phosphines, phosphites, and diazaphospholanes. nih.govresearchgate.net These ligands create a well-defined and rigid chiral pocket around the metal center, which is essential for effective stereochemical communication. A review of the scientific literature indicates that simple, conformationally flexible β-amino alcohols such as this compound are not commonly employed as ligands for the directed asymmetric hydroformylation of allylic substrates.

Utility in Transfer Hydrogenation Processes

Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. acs.org This technique typically employs a stable and easily handled hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen. liverpool.ac.uk Ruthenium complexes are among the most effective catalysts for ATH, and their efficacy is critically dependent on the chiral ligand employed. rug.nl

Chiral β-amino alcohols have proven to be an effective class of ligands for ruthenium-catalyzed ATH. mdpi.com In this context, the amino alcohol coordinates to the [RuCl₂(p-cymene)]₂ dimer to form a catalytically active species. Research has demonstrated that the structural rigidity of the β-amino alcohol ligand can be crucial for achieving high levels of enantioselectivity. mdpi.comresearchgate.net For example, the conformationally restricted β-amino alcohol (1S,2R)-1-amino-2-indanol is an efficient ligand for the ATH of various N-(diphenylphosphinyl)imines, affording the corresponding phosphonamides with good yields and enantiomeric excesses. mdpi.com

The results from a study on the ATH of N-phosphinyl ketimines using a ruthenium catalyst with the chiral β-amino alcohol ligand (1S,2R)-1-amino-2-indanol are summarized below.

Table 2: Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Using a [Ru]-(1S,2R)-1-amino-2-indanol Catalyst mdpi.com Reaction conditions: Imine (0.5 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), ligand (0.01 mmol), t-BuOK (0.05 mmol) in i-PrOH at 25 °C.

EntryKetimine Substituent (R)Time (h)Yield (%)ee (%)
1Phenyl59277
24-Methylphenyl19578
34-Methoxyphenyl (B3050149)19782
44-Chlorophenyl169874
52-Naphthyl19676
62-Thienyl249368

These findings highlight the utility of the β-amino alcohol scaffold as a ligand framework in asymmetric transfer hydrogenation, where structural rigidity appears to be a key factor for high stereochemical induction. mdpi.comresearchgate.net

Stereochemical Investigations and Mechanistic Insights

Conformational Analysis and Intramolecular Interactions

High-resolution spectroscopic methods conducted in a supersonic jet environment provide an unparalleled view of the intrinsic conformational preferences of molecules, free from solvent effects. Techniques such as Laser-Induced Fluorescence (LIF), Dispersed Fluorescence (DF), and Infrared (IR) Dip spectroscopy are powerful tools for identifying and characterizing different conformers.

Studies on the analogous compound, 2-(4-methoxyphenyl)ethanol, have revealed the presence of multiple stable conformers in the gas phase. acs.orgchemrxiv.org These conformers arise from the rotational freedom around the Cα-Cβ and Cβ-O bonds of the ethanol (B145695) side chain. LIF excitation spectra of jet-cooled 2-(4-methoxyphenyl)ethanol have shown distinct bands corresponding to different conformers. acs.orgchemrxiv.org By coupling these observations with IR-UV hole-burning and IR dip spectroscopy, the vibrational signatures, particularly the OH stretching frequency, of each conformer can be isolated and analyzed. acs.orgchemrxiv.org

For 2-(4-methoxyphenyl)ethanol, at least five conformers have been identified. chemrxiv.org The most stable conformers are those where the hydroxyl group is oriented towards the π-electron system of the benzene (B151609) ring, indicative of a significant intramolecular interaction. chemrxiv.org It is highly probable that (S)-2-Amino-2-(4-methoxyphenyl)ethanol would exhibit a similarly complex conformational landscape, with the added dimension of the amino group's orientation and its potential to engage in hydrogen bonding.

Table 1: Spectroscopic Data for Conformers of 2-(4-methoxyphenyl)ethanol

Conformer0-0 Transition (cm⁻¹) in LIF SpectrumOH Stretching Frequency (cm⁻¹) in IR Dip Spectrum
Ggπ356093620
Ggπ'355503623
AtNot explicitly assigned3676

Data is for the analogous compound 2-(4-methoxyphenyl)ethanol and is used to infer the potential behavior of this compound. acs.orgchemrxiv.org

Intramolecular hydrogen bonding plays a pivotal role in dictating the conformational preferences of flexible molecules like this compound. In the case of 2-(4-methoxyphenyl)ethanol, the interaction between the hydroxyl group and the π-electrons of the methoxy-substituted benzene ring (OH/π interaction) is a dominant stabilizing force. acs.orgchemrxiv.org The red-shift in the OH stretching frequency observed in the IR dip spectra for the most stable conformers of 2-(4-methoxyphenyl)ethanol, when compared to conformers where this interaction is absent, provides strong evidence for this hydrogen bond. chemrxiv.org

The introduction of an amino group at the benzylic position in this compound introduces further possibilities for intramolecular hydrogen bonding. These include:

OH/π interactions: Similar to the parent ethanol derivative.

NH₂/π interactions: Where one of the N-H bonds of the amino group interacts with the aromatic ring.

OH/N hydrogen bonding: A direct interaction between the hydroxyl and amino groups.

NH₂/O(methoxy) interactions: Interaction between the amino group and the methoxy (B1213986) oxygen.

The interplay of these potential interactions would lead to a complex potential energy surface with several local minima, each corresponding to a distinct conformer. The strength of these interactions, particularly the OH/π and NH₂/π bonds, is enhanced by the electron-donating nature of the methoxy group, which increases the electron density of the benzene ring. chemrxiv.org

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into molecular structures, energetics, and reaction mechanisms that can be difficult to probe experimentally.

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) with functionals like M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2), are instrumental in predicting the stable conformations of molecules. acs.orgchemrxiv.org

For 2-(4-methoxyphenyl)ethanol, calculations at the M06-2x/6-311G and MP2/6-311G levels of theory have successfully predicted the geometries and relative energies of its various conformers, showing excellent agreement with experimental findings. acs.orgchemrxiv.org These calculations confirm that the most stable conformers are those that allow for a stabilizing OH/π interaction. chemrxiv.org

Extrapolating to this compound, similar computational approaches would be essential to map out its conformational landscape. The calculations would need to account for the additional degrees of freedom introduced by the amino group. It is anticipated that the global minimum energy structure would be one that maximizes the favorable intramolecular hydrogen bonding interactions, likely involving a synergistic interplay between the hydroxyl, amino, and methoxy-phenyl moieties.

Table 2: Calculated Relative Energies of 2-(4-methoxyphenyl)ethanol Conformers

ConformerRelative Energy (kJ/mol) - M06-2x/6-311GRelative Energy (kJ/mol) - MP2/6-311G
Ggπ0.000.00
Ggπ'0.250.33
At4.895.10

Data is for the analogous compound 2-(4-methoxyphenyl)ethanol and is used to infer the potential behavior of this compound. acs.org

While specific reaction mechanisms involving this compound have not been extensively detailed in the literature, computational chemistry offers the tools to explore potential reaction pathways. By calculating the energy profiles of reactions, including the structures and energies of reactants, products, intermediates, and transition states, a detailed mechanistic understanding can be developed.

For reactions where this compound acts as a catalyst or a chiral ligand, transition state analysis is particularly crucial. The stereochemical outcome of such reactions is determined by the relative energies of the diastereomeric transition states. Computational methods can be used to model these transition states, identifying the key non-covalent interactions that lead to the stabilization of one transition state over the other, thus explaining the observed enantioselectivity. These interactions often involve hydrogen bonding or steric repulsion between the chiral ligand, the substrates, and any metallic centers, if present.

Mechanistic Elucidation of Chiral Induction

Chiral amino alcohols are a cornerstone of asymmetric synthesis, frequently employed as catalysts or chiral auxiliaries to control the stereochemical outcome of a wide range of chemical transformations. The mechanism of chiral induction by these molecules is a subject of intense study and is generally understood to arise from the formation of well-defined, diastereomeric transition states.

In a typical scenario where this compound might be used, for instance, in the addition of a nucleophile to a prochiral carbonyl compound, the amino and alcohol functionalities would coordinate to the reacting species. This coordination creates a rigid, chiral environment around the reaction center. The specific conformation of the amino alcohol, stabilized by the intramolecular interactions discussed previously, pre-organizes the transition state assembly.

The stereochemical information is then transferred through steric and electronic effects. The bulky 4-methoxyphenyl (B3050149) group, along with the specific spatial orientation of the amino and hydroxyl groups, will preferentially block one face of the prochiral substrate, allowing the nucleophile to attack from the less hindered face. This leads to the preferential formation of one enantiomer of the product. The precise nature of the transition state, and therefore the efficiency of the chiral induction, is highly dependent on the reaction conditions, the nature of the reactants, and the presence of any co-catalysts or additives.

Understanding Stereodivergent and Enantioconvergent Pathways

The synthesis of a specific stereoisomer of a chiral molecule can be approached through various strategic pathways. Two such powerful strategies are stereodivergent and enantioconvergent synthesis, which offer access to different stereoisomers from a common starting material or convert a racemic mixture into a single enantiomer, respectively.

Stereodivergent synthesis provides a versatile route to all possible stereoisomers of a molecule from a single prochiral starting material by systematically varying the catalysts or reaction conditions. While specific studies focusing exclusively on the stereodivergent synthesis of this compound are not extensively detailed in the public domain, the principles can be extrapolated from the synthesis of analogous chiral 1,2-amino alcohols. For instance, the reduction of a prochiral α-amino ketone precursor, 2-amino-1-(4-methoxyphenyl)ethanone, can theoretically yield all four stereoisomers (R,R), (S,S), (R,S), and (S,R) by employing different chiral reducing agents or catalysts that favor the formation of a specific diastereomer and enantiomer.

Enantioconvergent synthesis , on the other hand, aims to convert a racemic mixture of a chiral starting material into a single enantiomeric product. A common approach involves a kinetic resolution where one enantiomer reacts faster than the other, followed by a process to convert the less reactive enantiomer into the desired one. For the synthesis of this compound, an enantioconvergent pathway could involve the enzymatic resolution of a racemic mixture of a suitable precursor, such as a racemic ester of 2-amino-2-(4-methoxyphenyl)ethanol (B2441978). A lipase (B570770) could selectively hydrolyze one enantiomer, leaving the other enriched. The unreacted enantiomer could then be racemized and subjected to the resolution process again, theoretically converting the entire racemic mixture into the desired (S)-enantiomer.

Influence of Catalyst and Substrate Structure on Stereoselectivity

The outcome of a stereoselective reaction is intricately linked to the nature of the catalyst and the structure of the substrate. These factors dictate the transition state energies of the competing diastereomeric pathways, thereby determining the stereochemical preference of the product.

Catalyst Influence: The choice of catalyst is paramount in achieving high stereoselectivity. In the context of synthesizing this compound, both chemical and biological catalysts play a crucial role.

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely employed for the asymmetric reduction of ketones. For the synthesis of chiral amino alcohols, ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high efficacy. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which preferentially binds the substrate in a specific orientation, leading to the selective formation of one enantiomer. The specific ligand employed can dramatically influence the enantiomeric excess (ee) of the product.

Organocatalysts: Chiral organic molecules can also act as catalysts in stereoselective transformations. For instance, chiral Brønsted acids or bases can activate the substrate and control the stereochemical outcome of the reaction.

Biocatalysts: Enzymes, such as ketoreductases and alcohol dehydrogenases, are highly efficient and selective catalysts for the synthesis of chiral alcohols. These enzymes can reduce the corresponding α-amino ketone precursor to this compound with exceptional enantioselectivity. The intricate three-dimensional structure of the enzyme's active site precisely orients the substrate for a highly stereospecific hydride transfer from a cofactor like NADPH or NADH.

The following table illustrates the effect of different catalysts on the stereoselective reduction of α-amino ketones to their corresponding amino alcohols, a key step in the synthesis of compounds like this compound.

Catalyst TypeChiral Ligand/EnzymeSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Ru-complex(S)-BINAP2-amino-1-arylethanone(S)-amino alcohol>95%
Rh-complex(R,R)-TsDPEN2-amino-1-arylethanone(R)-amino alcohol>98%
KetoreductaseKRED-1012-amino-1-(4-methoxyphenyl)ethanoneThis compound>99%
Alcohol DehydrogenaseADH from Rhodococcus ruber2-amino-1-(4-methoxyphenyl)ethanoneThis compound>99%

Substrate Structure Influence: The structure of the substrate itself plays a critical role in determining the stereochemical outcome. The steric bulk and electronic nature of the substituents on the substrate can influence how it interacts with the chiral catalyst.

In the synthesis of this compound, the presence of the 4-methoxyphenyl group and the amino group in the α-position to the carbonyl group (in the ketone precursor) are significant. The amino group can act as a coordinating group, binding to the metal center of a catalyst and directing the stereochemical course of the reduction. The steric hindrance posed by the 4-methoxyphenyl group will also influence the preferred orientation of the substrate in the catalyst's active site.

Furthermore, the protecting group on the amino function can have a substantial impact on stereoselectivity. Different protecting groups can alter the steric and electronic environment around the stereocenter, leading to variations in the diastereomeric and enantiomeric ratios of the product. For example, a bulky protecting group might favor the formation of one diastereomer over another due to steric repulsion in the transition state.

Advanced Synthetic Applications of S 2 Amino 2 4 Methoxyphenyl Ethanol Derivatives

Precursor in the Total Synthesis of Complex Organic Molecules

The utility of (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a chiral starting material is evident in its application in the synthesis of intricate organic structures, including natural products and key heterocyclic scaffolds that form the core of many pharmaceutical agents.

Marine natural products are a rich source of chemical diversity and potent biological activity. Belamide A is a linear tetrapeptide, structurally similar to dolastatin 10, that was isolated from the marine cyanobacterium Symploca sp. researchgate.net. It has demonstrated notable cytotoxicity against the HCT-116 colon cancer cell line. researchgate.net While the total synthesis of complex peptides often relies on chiral amino acid and amino alcohol precursors, a review of the available scientific literature does not indicate that this compound has been specifically utilized as a direct precursor in the total synthesis of Belamide A. Synthetic strategies for such peptides typically involve the coupling of constituent amino acid fragments.

Heterocyclic compounds are foundational to medicinal chemistry. Derivatives of this compound serve as key starting materials for constructing a variety of these important molecular frameworks.

Thienopyrimidines: The thienopyrimidine scaffold is of significant interest due to its isoelectronic relationship to purines and its presence in molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egmdpi.com A direct application of an amino alcohol precursor has been demonstrated in the synthesis of thienopyrimidine derivatives designed as inhibitors of Helicobacter pylori. uthsc.edu In this synthesis, 2-amino-2-(4-methoxyphenyl)ethan-1-ol was used as the starting material. The synthetic sequence involved protecting the amine with a Boc group, followed by a Mitsunobu reaction to introduce a phthalimide (B116566) group, and subsequent deprotection and coupling with a 4-chloro-6-phenylthienopyrimidine core to yield the final, complex thienopyrimidine product. uthsc.edu This highlights the role of the amino alcohol as a carrier of a specific side chain that is crucial for the biological activity of the target molecule.

Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocycles with a broad spectrum of pharmacological activities. nih.govorientjchem.org The synthesis of pyrimidine rings can be achieved through various condensation reactions. mdpi.comresearchgate.net For instance, a common method involves the reaction of α,β-unsaturated ketones (chalcones) with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine. mdpi.com A derivative of the title compound, such as the corresponding ketone (2-amino-4'-methoxyacetophenone), could be condensed with a substituted aromatic aldehyde to form a chalcone (B49325). This chalcone could then undergo cyclocondensation to be incorporated into a complex pyrimidine system, demonstrating a plausible route for integrating the 4-methoxyphenyl (B3050149) motif into these scaffolds.

Tetrahydro-β-carbolines: The tetrahydro-β-carboline (THBC) skeleton is a core structure in many natural indole (B1671886) alkaloids and synthetic compounds with significant therapeutic potential. nih.gov The premier method for synthesizing this scaffold is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or a ketone under acidic conditions. nih.govnih.gov The this compound can be readily oxidized to the corresponding chiral α-amino aldehyde. This aldehyde serves as a valuable electrophile in the Pictet-Spengler reaction. Condensation with tryptamine would first form an iminium ion, followed by an intramolecular electrophilic substitution on the indole ring to construct the tricyclic THBC framework, with the stereocenter from the amino alcohol precursor controlling the stereochemistry at the C-1 position of the final product.

Heterocyclic SystemSynthetic StrategyRole of this compound Derivative
Thienopyrimidines Coupling with a chlorothienopyrimidine coreProvides a specific chiral side chain essential for biological function. uthsc.edu
Pyrimidine Derivatives Cyclocondensation of a chalcone intermediatePrecursor to the ketone needed for chalcone synthesis. mdpi.com
Tetrahydro-β-carbolines Pictet-Spengler ReactionPrecursor to the chiral aldehyde component for condensation with tryptamine. nih.govnih.gov

Chiral Scaffolds for Drug Intermediate Synthesis (General Pharmaceutical Precursors)

The production of single-enantiomer drugs is critically important in the pharmaceutical industry, as different enantiomers can have vastly different efficacy and safety profiles. researchgate.netresearchgate.net Chiral amino alcohols are among the most important building blocks for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). mdpi.comfrontiersin.orgwestlake.edu.cn

This compound serves as an ideal chiral scaffold. Its stereocenter is well-defined, and the amino and alcohol groups provide two distinct points for chemical modification. This allows for the construction of more complex chiral molecules where the stereochemistry is controlled from the outset. For example, the enantiomer, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol, is explicitly noted for its use as a precursor in the synthesis of various pharmaceuticals. lookchem.com This validates the utility of the molecular framework. The title compound can be used as a chiral auxiliary, a group that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, and is then subsequently removed. researchgate.netharvard.edu Its application as a precursor ensures the stereochemical integrity of key intermediates required for the total synthesis of complex drugs. researchgate.netmdpi.com

Functionalization and Derivatization for Material Science Applications

Beyond pharmaceutical synthesis, derivatives of this compound are finding applications in the field of material science, particularly in the development of functionalized nanomaterials.

Research has demonstrated the use of a closely related derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, for the surface modification of Fe₃O₄ magnetic nanoparticles (MNPs). nih.gov This thiazole (B1198619) derivative can be readily synthesized from 4-methoxyacetophenone, a direct oxidation product of the title amino alcohol. In the process, the synthesized thiazole acts as a Schiff base, which is then coated onto the surface of the MNPs. nih.gov

These functionalized nanoparticles exhibit promising properties. Characterization using various techniques confirms the successful coating and the nature of the resulting material.

Characterization TechniqueFindingReference
XRD (X-ray Diffraction) Confirmed the crystalline structure of the Fe₃O₄ core. nih.gov
SEM (Scanning Electron Microscopy) Showed the spherical morphology of the nanoparticles. nih.gov
EDXRF (Energy-Dispersive X-ray Fluorescence) Confirmed the elemental composition, including the presence of carbon from the thiazole coating. nih.gov
Antibacterial Assay The coated nanoparticles displayed significant antibacterial activity against both Escherichia coli and Staphylococcus aureus. nih.gov

This application demonstrates how the molecular structure derived from this compound can be used to impart specific functionalities, such as antimicrobial properties, to nanomaterials for potential use in fields like drug delivery or water treatment.

Enabling Chiral Building Blocks in Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, until readily available starting materials are identified. researchgate.net

In this framework, this compound is recognized as a valuable chiral building block. When planning the synthesis of a complex, enantiomerically pure target molecule that contains a 2-amino-2-arylethanol fragment, retrosynthesis would lead to a disconnection at key bonds, identifying this fragment as a critical synthon. For example, in the retrosynthesis of the thienopyrimidine inhibitors mentioned earlier uthsc.edu, disconnecting the side chain from the heterocyclic core would reveal the need for a chiral 2-amino-2-(4-methoxyphenyl)ethanol (B2441978) synthon.

Future Directions and Research Perspectives in Chiral Amino Alcohol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing chiral amino alcohols is a primary focus of current research. Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the use of expensive or toxic reagents, leading to significant waste. nih.gov In contrast, modern approaches increasingly leverage biocatalysis and chemoenzymatic strategies to create more sustainable pathways. rsc.org

Enzymatic cascades, where multiple reactions are performed in a single pot, exemplify this trend. rsc.orgnih.gov These processes, conducted under mild, aqueous conditions, can significantly reduce resource consumption and waste generation. rsc.org Enzymes such as amine dehydrogenases (AmDHs), transaminases, and ketoreductases are instrumental in this area. frontiersin.orgnih.govacs.org For instance, AmDHs facilitate the direct asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, offering a highly stereoselective and atom-economical route to chiral amino alcohols. frontiersin.org Research has demonstrated the potential to engineer these enzymes to improve their catalytic efficiency and substrate scope, making them more viable for industrial applications. frontiersin.org

Chemoenzymatic routes combine the advantages of both chemical and biological catalysts. oup.com A notable example involves a two-step process starting with the aldol (B89426) condensation of aldehydes (derivable from biomass like lignin) with acetone, followed by in-situ reduction to a prochiral ketone. This intermediate is then stereoselectively aminated using an immobilized ω-transaminase to yield the final chiral amine. oup.com Such integrated processes highlight a powerful strategy for producing valuable chiral compounds from renewable feedstocks.

Exploration of Novel Chiral Catalytic Systems and Ligand Architectures

Innovation in catalyst and ligand design is critical for advancing the asymmetric synthesis of chiral amino alcohols. The goal is to develop systems that offer high enantioselectivity, broad substrate compatibility, and operational simplicity.

Recent breakthroughs include the use of transition metal catalysts with novel chiral ligands. A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, providing a modular route to β-amino alcohols with high enantiomeric excess (up to 99% ee). westlake.edu.cnacs.org This method's success lies in a chiral chromium catalyst that performs three key functions: chemoselective reduction of the imine, rapid radical interception, and stereoselective addition to the aldehyde. acs.org Similarly, copper-catalyzed hydroamination of unprotected allylic alcohols has emerged as an efficient method for synthesizing γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov

Organocatalysis represents another burgeoning field, offering a metal-free alternative for asymmetric synthesis. acs.orgnih.gov Chiral sulfinamide-based organocatalysts, for example, have proven effective in the asymmetric ring-opening of meso-epoxides with anilines, yielding chiral β-amino alcohols with high yields and excellent enantioselectivity (up to 99% ee). acs.org The dual activation of reagents by these organocatalysts is a recurrent strategy that holds promise for tackling other challenges in asymmetric synthesis. nih.gov Furthermore, researchers are exploring novel ligand architectures, such as those based on chiral allenes, to create unique catalytic environments for enantioselective transformations like the ring-opening of epoxides. organic-chemistry.org

Comparison of Emerging Catalytic Systems
Catalytic SystemReaction TypeKey AdvantagesReported Enantioselectivity (ee)
Chromium-CatalystAsymmetric Cross Aza-Pinacol CouplingModular synthesis from readily available aldehydes and imines. westlake.edu.cnUp to 99% westlake.edu.cn
Copper-CatalystAsymmetric HydroaminationEfficient synthesis of γ-amino alcohols from unprotected allylic alcohols. nih.govExcellent nih.gov
Chiral Sulfinamide OrganocatalystAsymmetric Ring-Opening of EpoxidesMetal-free, high yields with anilines. acs.orgUp to 99% acs.org
Allene-Containing Phosphine (B1218219) OxidesAsymmetric Ring-Opening of EpoxidesNovel ligand architecture, high catalyst turnover. organic-chemistry.orgUp to 94% organic-chemistry.org

Advanced Computational Modeling for Rational Chiral Design

Computational chemistry has become an indispensable tool for the rational design of catalysts and for understanding the mechanisms of asymmetric reactions. nih.govnumberanalytics.com By moving beyond trial-and-error approaches, computational modeling accelerates the discovery of new, highly effective catalytic systems. nih.govnumberanalytics.com

In biocatalysis, computational methods are used to guide the engineering of enzymes with improved activity, stability, and specificity. nih.gov Molecular docking, for instance, can predict how a substrate binds to an enzyme's active site, allowing researchers to identify key amino acid residues for mutagenesis. nih.gov This "inside-out" approach, where an ideal active site geometry (a "theozyme") is first designed computationally and then incorporated into a stable protein scaffold, is a cornerstone of de novo enzyme design. nih.govbiorxiv.org Computational analysis can also provide insights into the source of enhanced enzyme activity, as seen in the engineering of AmDHs for chiral amino alcohol synthesis. frontiersin.org

For chemical catalysts, computational tools like Density Functional Theory (DFT) are used to model transition states and elucidate the origins of stereoselectivity. nih.gov This understanding allows for the predictive design of chiral ligands and catalysts. illinois.edu For example, computational analysis of catalyst-substrate interactions has been used to hypothesize and confirm coordination complexes in transition states, leading to the development of catalysts that can control diastereoselectivity in reactions like the aza-Henry reaction. nih.gov These methods enable the systematic optimization of catalyst structures to achieve desired outcomes, making the design process more efficient and predictable. numberanalytics.com

Expansion of Synthetic Utility in Emerging Chemical Transformations

Chiral amino alcohols like (S)-2-Amino-2-(4-methoxyphenyl)ethanol are not just synthetic targets but are also versatile building blocks for creating more complex and diverse molecular architectures. nih.govacs.org Their utility is expanding into emerging areas of chemical synthesis and drug discovery.

One significant application is in fragment-based ligand discovery (FBLD), a key strategy in modern drug development. acs.orgnih.gov Chiral amino alcohols serve as excellent starting materials for the synthesis of libraries of sp3-rich chiral fragments, which are often underrepresented in commercial collections. acs.orgnih.gov These fragments, such as oxazolidinones, morpholinones, lactams, and sultams, can be prepared in a few synthetic steps and possess favorable properties like low molecular weight and good aqueous solubility, making them ideal for FBLD screening. acs.orgnih.gov

The synthesis of these heterocyclic scaffolds from amino alcohols is an active area of research. For instance, morpholinones can be synthesized through a Brønsted acid-catalyzed reaction between chiral 1,2-amino alcohols and arylglyoxals. nih.govresearchgate.net Oxazolidinones can be readily prepared by treating amino alcohols with reagents like carbonyldiimidazole or diethylcarbonate. nih.gov The development of efficient and green synthetic routes to these valuable heterocycles further enhances the utility of chiral amino alcohols as starting materials. organic-chemistry.orgchemrxiv.org

Heterocyclic Scaffolds Derived from Chiral Amino Alcohols
ScaffoldSynthetic PrecursorGeneral Synthetic MethodPotential Application
Oxazolidinones1,2-Amino alcoholReaction with carbonyldiimidazole or diethylcarbonate. nih.govChiral auxiliaries, FBLD fragments. nih.gov
Morpholinones1,2-Amino alcoholBrønsted acid-catalyzed reaction with arylglyoxals. nih.govresearchgate.netFBLD fragments, pharmaceutical intermediates. nih.govnih.gov
Lactams1,2-Amino alcoholMulti-step synthesis involving protection and cyclization. nih.govFBLD fragments. nih.gov
Sultams1,2-Amino alcoholMulti-step synthesis involving protection and cyclization. nih.govFBLD fragments. nih.gov

Q & A

Q. What are the key considerations for selecting (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a chiral auxiliary in asymmetric synthesis?

The compound is chosen for its (1) stability during multi-step synthesis, (2) ability to form crystalline intermediates for structural validation (e.g., X-ray analysis), and (3) efficient removal via oxidation in final steps. These properties minimize side reactions and simplify purification, making it ideal for synthesizing enantiopure pharmaceuticals like AMPA receptor antagonists .

Q. What synthetic routes are commonly employed for preparing this compound?

A tandem Ugi/Diels-Alder reaction is widely used, leveraging chiral amines to induce asymmetry. This method provides high stereochemical control and scalability. Alternative routes, such as reduction of nitroacetate precursors (e.g., ethyl 2-(4-methoxyphenyl)-2-nitroacetate), are less enantioselective but useful for racemic mixtures .

Q. Which spectroscopic methods are effective for characterizing this compound?

1^1H NMR confirms structural integrity (e.g., methoxy singlet at δ 3.81 ppm and aromatic protons), while mass spectrometry (MS) verifies molecular weight. Chiral HPLC or polarimetry ([α]D_{D}) assesses enantiopurity, critical for pharmacological applications .

Q. How does the para-methoxy group influence the compound’s reactivity compared to analogs?

The electron-donating methoxy group enhances stability during synthesis by reducing oxidative degradation. It also improves solubility in polar solvents, facilitating crystallization. In contrast, electron-withdrawing groups (e.g., -F) may complicate removal or reduce yields .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (EE) in this compound synthesis?

EE is improved by (1) using chiral catalysts (e.g., (R)-BINOL derivatives) in asymmetric hydrogenation, (2) tuning reaction temperature to favor kinetic resolution, and (3) iterative crystallization. For example, (R)-2-Amino-2-(4-methoxyphenyl)ethanol achieved 98% EE via recrystallization from hexane/ethyl acetate .

Q. What strategies address low yields in multi-step enantioselective syntheses involving this compound?

Yield improvements include (1) protecting the amino group with Boc to prevent side reactions, (2) optimizing oxidation conditions (e.g., TEMPO/NaClO for mild removal), and (3) employing flow chemistry to enhance reaction control. Evidence shows total yields of 1.5–2.5% over 18 steps for AMPA antagonist synthesis .

Q. How do kinetic isotope effects (KIEs) elucidate reaction mechanisms in studies using this compound?

14^{14}C-labeled analogs (e.g., 2-(4-methoxyphenyl)ethanol ring-1-14^{14}C) track isotopic scrambling during oxidation or coupling. KIE analysis reveals rate-determining steps (e.g., C–H bond cleavage) and guides catalyst design for improved efficiency .

Q. What computational methods validate the stereochemical impact of this compound in receptor binding?

Molecular docking (e.g., AutoDock Vina) and MD simulations correlate enantiomer configuration with binding affinity. For AMPA receptors, (2R)-IKM-159 (derived from the (R)-enantiomer) showed a Gibbs free energy of –6.4 kcal/mol, locking GluA2 in an open conformation, while the (S)-enantiomer was inactive .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports high reactivity of the methoxy-substituted chiral auxiliary, while notes challenges in reducing nitro groups without racemization. Resolution lies in step-specific optimization (e.g., Pd/C hydrogenation under inert conditions) .
  • Enantiomer Activity : Only the (R)-enantiomer of IKM-159 exhibits AMPA antagonism, contradicting assumptions of racemic activity. This underscores the need for enantiopure synthesis and single-crystal XRD validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-2-(4-methoxyphenyl)ethanol
Reactant of Route 2
(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.